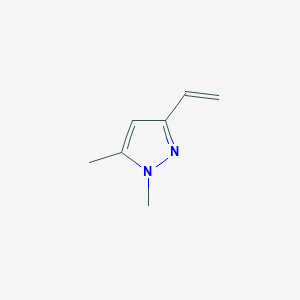
1H-Pyrazole, 3-ethenyl-1,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole, 3-ethenyl-1,5-dimethyl- is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry. Pyrazoles are often used as building blocks for more complex heterocyclic systems and have significant relevance in the pharmaceutical field due to their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 3-ethenyl-1,5-dimethyl- typically involves the cyclocondensation of hydrazine derivatives with acetylenic ketones. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with vinyl bromide under basic conditions to introduce the ethenyl group at the 3-position . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs continuous flow processes to enhance efficiency and yield. These methods utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simplify reaction workup .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazole, 3-ethenyl-1,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form pyrazole carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the ethenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) under basic conditions.
Major Products
Oxidation: Pyrazole carboxylic acids.
Reduction: 3-ethyl-1,5-dimethyl-1H-pyrazole.
Substitution: Various halogenated or alkylated pyrazole derivatives.
Applications De Recherche Scientifique
1H-Pyrazole, 3-ethenyl-1,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological targets.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole, 3-ethenyl-1,5-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The presence of the ethenyl group enhances its binding affinity and specificity for certain targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the ethenyl group, resulting in different reactivity and biological activity.
3-Ethyl-1,5-dimethyl-1H-pyrazole: Similar structure but with an ethyl group instead of an ethenyl group, leading to different chemical properties.
3,5-Dimethyl-1H-pyrazole-1-thiocarboxamide: Contains a thiocarboxamide group, which imparts different chemical and biological properties.
Uniqueness
1H-Pyrazole, 3-ethenyl-1,5-dimethyl- is unique due to the presence of the ethenyl group, which enhances its reactivity and potential for forming diverse derivatives. This structural feature also contributes to its distinct biological activities and applications in various fields.
Propriétés
Numéro CAS |
56342-54-2 |
|---|---|
Formule moléculaire |
C7H10N2 |
Poids moléculaire |
122.17 g/mol |
Nom IUPAC |
3-ethenyl-1,5-dimethylpyrazole |
InChI |
InChI=1S/C7H10N2/c1-4-7-5-6(2)9(3)8-7/h4-5H,1H2,2-3H3 |
Clé InChI |
DCKMWPIGVFJGFY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















